Cas no 1220188-40-8 (2-Carboxyfuran-5-boronic acid, pinacol ester)

2-Carboxyfuran-5-boronic acid pinacol ester is a versatile boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its furan-carboxylate structure enhances reactivity while the pinacol ester group improves stability and handling under ambient conditions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where it serves as a key intermediate for constructing heterocyclic frameworks. The boronic ester functionality facilitates efficient coupling with aryl or vinyl halides, enabling the formation of complex biaryl systems. Its balanced reactivity and air/moisture stability make it a practical choice for both small-scale and industrial applications. The carboxyl group further allows for additional functionalization, expanding its utility in diverse synthetic pathways.
2-Carboxyfuran-5-boronic acid, pinacol ester structure
1220188-40-8 structure
Product Name:2-Carboxyfuran-5-boronic acid, pinacol ester
CAS No:1220188-40-8
MF:C11H15BO5
MW:238.044803857803
CID:2854320
PubChem ID:68649271
Update Time:2025-06-08

2-Carboxyfuran-5-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
    • 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-FUROIC ACID;2-CARBOXY-FURAN-5-BORONIC ACID,PINACOL ESTER;
    • 2-Carboxyfuran-5-boronic acid, pinacol ester
    • Inchi: 1S/C11H15BO5/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15-8)9(13)14/h5-6H,1-4H3,(H,13,14)
    • InChI Key: GQNVIDPLCCFIIN-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C(C(=O)O)O2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 238.10100

Experimental Properties

  • PSA: 68.90000
  • LogP: 1.27700

2-Carboxyfuran-5-boronic acid, pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM206055-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
1220188-40-8 95%
1g
$185 2023-03-07
Chemenu
CM206055-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
1220188-40-8 95%
5g
$554 2023-03-07
TRC
C178438-1000mg
2-Carboxyfuran-5-boronic acid, pinacol ester
1220188-40-8
1g
$ 167.00 2023-04-18
TRC
C178438-100mg
2-Carboxyfuran-5-boronic acid, pinacol ester
1220188-40-8
100mg
$ 64.00 2023-04-18
TRC
C178438-250mg
2-Carboxyfuran-5-boronic acid, pinacol ester
1220188-40-8
250mg
$ 104.00 2023-04-18
TRC
C178438-500mg
2-Carboxyfuran-5-boronic acid, pinacol ester
1220188-40-8
500mg
$ 144.00 2023-04-18
TRC
C178438-1g
2-Carboxyfuran-5-boronic acid, pinacol ester
1220188-40-8
1g
$ 135.00 2022-06-06
TRC
C178438-10g
2-Carboxyfuran-5-boronic acid, pinacol ester
1220188-40-8
10g
$ 800.00 2023-09-08
Enamine
EN300-1843691-0.05g
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
1220188-40-8
0.05g
$119.0 2023-09-19
Enamine
EN300-1843691-0.1g
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid
1220188-40-8
0.1g
$125.0 2023-09-19

Additional information on 2-Carboxyfuran-5-boronic acid, pinacol ester

Introduction to 2-Carboxyfuran-5-boronic acid, pinacol ester (CAS No: 1220188-40-8) and Its Emerging Applications in Chemical Biology

2-Carboxyfuran-5-boronic acid, pinacol ester, identified by the chemical identifier CAS No: 1220188-40-8, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, featuring a furan ring substituted at the 5-position with a pinacol ester group, exhibits unique chemical properties that make it a valuable tool in synthetic chemistry, drug discovery, and biomolecular interactions.

The structure of 2-Carboxyfuran-5-boronic acid, pinacol ester consists of a furan core, which is an oxygen-containing heterocycle, linked to a boronic acid moiety. The pinacol ester group provides stability to the boronic acid functionality, enhancing its utility in various biochemical applications. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, making them indispensable in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis.

In recent years, the pharmaceutical industry has increasingly leveraged boronic acid derivatives for their role in modulating biological pathways. The 2-Carboxyfuran-5-boronic acid, pinacol ester compound has been explored in several cutting-edge research areas, particularly in the development of targeted therapeutics and diagnostic agents. Its ability to participate in efficient cross-coupling reactions allows for the synthesis of complex molecular architectures, which are essential for designing novel drugs with improved efficacy and reduced side effects.

One of the most promising applications of 2-Carboxyfuran-5-boronic acid, pinacol ester is in the field of protease inhibition. Proteases play a critical role in various physiological processes, and their dysregulation is often associated with diseases such as cancer and inflammation. By serving as a key intermediate in the synthesis of protease inhibitors, this compound contributes to the development of precision medicines that can selectively target pathological enzymes without disrupting normal biological functions.

Moreover, the pinacol ester group in 2-Carboxyfuran-5-boronic acid, pinacol ester enhances its solubility and bioavailability, making it more suitable for medicinal applications. This feature has been exploited in preclinical studies where the compound has been used to develop prodrugs—molecules that are activated within the body to release active therapeutic agents. Such strategies are particularly valuable in oncology, where localized drug delivery can minimize systemic toxicity.

Recent advancements in biocatalysis have also highlighted the utility of 2-Carboxyfuran-5-boronic acid, pinacol ester as a substrate for enzymatic reactions. Enzymes such as cytochrome P450 monooxygenases can modify this compound to produce biologically active derivatives. This enzymatic approach not only simplifies synthetic routes but also aligns with green chemistry principles by reducing reliance on harsh chemical conditions.

The role of 2-Carboxyfuran-5-boronic acid, pinacol ester in materials science is another emerging frontier. Its ability to form stable complexes with metal ions has led to its use in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have potential applications in gas storage, catalysis, and even as sensors for detecting environmental pollutants. The versatility of this compound underscores its importance beyond traditional pharmaceuticals.

In conclusion, 2-Carboxyfuran-5-boronic acid, pinacol ester (CAS No: 1220188-40-8) represents a multifunctional compound with broad implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from drug development to advanced materials design. As research continues to uncover new methodologies for utilizing boronic acid derivatives, the significance of this compound is expected to grow further.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.